Hydrogen Bond Donor Capacity: 2- vs. N-Substitution
The 2-substituted isomer retains a secondary amine (HBD=1), whereas the 1-substituted N-benzyl isomer is a tertiary amine (HBD=0). For the target free base, PubChem lists a HBD count of 1; the analogous 1-substituted compound has a HBD count of 0 [1][2]. This difference directly impacts the molecule's capacity to act as a hydrogen bond donor, which is critical for receptor binding, solubility, and the formation of supramolecular motifs.
1-Position isomer: 0 HBD (tertiary amine)
| Evidence Dimension | Number of hydrogen bond donors (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (free base, 2-substituted isomer) |
| Comparator Or Baseline | HBD = 0 (1-[(3-fluorophenyl)methyl]pyrrolidine, free base) |
| Quantified Difference | Absolute difference of 1 HBD group |
| Conditions | PubChem computed properties using Cactvs 3.4.8.18 for HBD count. |
Why This Matters
A difference of one hydrogen bond donor is a binary, fundamental change in molecular recognition; procurement decisions for fragments or lead molecules cannot ignore this property.
- [1] PubChem. (2026). 2-[(3-Fluorophenyl)methyl]pyrrolidine. PubChem CID 20115106. National Library of Medicine. View Source
- [2] PubChem. (2026). 1-[(3-Fluorophenyl)methyl]pyrrolidine. PubChem CID 22197529. National Library of Medicine. View Source
